Cas no 2228403-91-4 (1-(2,5-difluoro-4-methylphenyl)-2,2-difluorocyclopropylmethanamine)

1-(2,5-Difluoro-4-methylphenyl)-2,2-difluorocyclopropylmethanamine is a fluorinated aromatic cyclopropylamine derivative with potential applications in pharmaceutical and agrochemical research. Its unique structure, featuring a difluorocyclopropyl group and a difluoromethylphenyl moiety, contributes to enhanced metabolic stability and lipophilicity, which may improve bioavailability. The compound's rigid cyclopropane ring and fluorine substitutions offer steric and electronic effects that can influence binding affinity in target interactions. This makes it a valuable intermediate for developing bioactive molecules, particularly in CNS-targeted therapies or enzyme inhibition studies. Its synthetic versatility allows for further functionalization, enabling structure-activity relationship exploration in medicinal chemistry.
1-(2,5-difluoro-4-methylphenyl)-2,2-difluorocyclopropylmethanamine structure
2228403-91-4 structure
Product Name:1-(2,5-difluoro-4-methylphenyl)-2,2-difluorocyclopropylmethanamine
CAS No:2228403-91-4
MF:C11H11F4N
MW:233.205356836319
CID:5922211
PubChem ID:165635646
Update Time:2025-06-08

1-(2,5-difluoro-4-methylphenyl)-2,2-difluorocyclopropylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 1-(2,5-difluoro-4-methylphenyl)-2,2-difluorocyclopropylmethanamine
    • [1-(2,5-difluoro-4-methylphenyl)-2,2-difluorocyclopropyl]methanamine
    • 2228403-91-4
    • EN300-1971384
    • Inchi: 1S/C11H11F4N/c1-6-2-9(13)7(3-8(6)12)10(5-16)4-11(10,14)15/h2-3H,4-5,16H2,1H3
    • InChI Key: PFCNOULHECQCNM-UHFFFAOYSA-N
    • SMILES: FC1(CC1(C1C=C(C(C)=CC=1F)F)CN)F

Computed Properties

  • Exact Mass: 233.08276200g/mol
  • Monoisotopic Mass: 233.08276200g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 26Ų

1-(2,5-difluoro-4-methylphenyl)-2,2-difluorocyclopropylmethanamine Pricemore >>

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Additional information on 1-(2,5-difluoro-4-methylphenyl)-2,2-difluorocyclopropylmethanamine

Comprehensive Overview of 1-(2,5-Difluoro-4-methylphenyl)-2,2-difluorocyclopropylmethanamine (CAS No. 2228403-91-4)

The compound 1-(2,5-difluoro-4-methylphenyl)-2,2-difluorocyclopropylmethanamine (CAS No. 2228403-91-4) is a fluorinated cyclopropylmethanamine derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. With the increasing demand for fluorinated compounds in drug discovery, this molecule stands out for its potential applications in modulating biological targets. Its difluorocyclopropyl moiety and aromatic fluorine substitutions contribute to enhanced metabolic stability and bioavailability, making it a subject of interest for researchers exploring small-molecule therapeutics.

In recent years, the scientific community has focused on fluorine-containing compounds due to their ability to improve pharmacokinetic profiles. The CAS No. 2228403-91-4 compound exemplifies this trend, as its 2,2-difluorocyclopropyl group is known to resist oxidative degradation—a critical factor in drug design. Additionally, the 4-methylphenyl substitution introduces steric and electronic effects that can fine-tune receptor binding. These features align with current industry priorities, such as fragment-based drug discovery and covalent inhibitor development, topics frequently searched in academic and industrial databases.

From a synthetic chemistry perspective, the preparation of 1-(2,5-difluoro-4-methylphenyl)-2,2-difluorocyclopropylmethanamine involves multi-step protocols, including cyclopropanation and amine functionalization. Researchers often investigate its reactivity under palladium-catalyzed cross-coupling conditions, a hot topic in green chemistry forums. The compound’s stability under physiological pH also makes it a candidate for pro-drug strategies, another area of growing interest in medicinal chemistry circles.

Beyond pharmaceuticals, this compound’s agrochemical potential is being explored. Fluorinated amines are increasingly used in crop protection agents due to their resistance to environmental degradation. The difluoro and methylphenyl groups in CAS 2228403-91-4 could contribute to herbicidal or fungicidal activity, addressing the global demand for sustainable agriculture solutions—a frequently searched term in environmental science contexts.

Analytical characterization of 1-(2,5-difluoro-4-methylphenyl)-2,2-difluorocyclopropylmethanamine typically employs NMR spectroscopy (notably 19F-NMR) and high-resolution mass spectrometry. These techniques are essential for verifying its purity, a critical parameter given the compound’s potential use in high-throughput screening assays. The rise of AI-assisted molecular design has further amplified interest in such structurally complex molecules, as they serve as valuable datasets for machine learning models predicting ADMET properties.

In conclusion, CAS No. 2228403-91-4 represents a compelling case study in modern fluorochemical applications. Its dual relevance to life sciences and material innovation positions it at the intersection of multiple research frontiers. As the industry prioritizes selective fluorination and scalable synthesis, this compound’s versatility ensures its continued prominence in scientific literature and patent filings.

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